

The Efficacy of 4-Sulfanilamidobenzoic Acid in the Sulfonamide Family: A Comparative Analysis

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Compound of Interest

Compound Name: 4-Sulfanilamidobenzoic acid

Cat. No.: B15093853

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A detailed examination of **4-Sulfanilamidobenzoic acid** in comparison to other sulfonamides reveals a landscape of nuanced antibacterial activity, driven by subtle molecular modifications. While direct, extensive comparative data for **4-Sulfanilamidobenzoic acid** remains limited in publicly accessible research, analysis of its structural analogues and related sulfonamide derivatives provides valuable insights into its potential efficacy and role within this critical class of antibacterial agents.

Sulfonamides, the first class of synthetic antimicrobial agents, exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. This pathway is essential for bacterial growth and replication. The archetypal structure of a sulfonamide consists of a sulfanilamide core, and variations in the substituent groups attached to the sulfonamide nitrogen atom largely dictate the antibacterial spectrum, potency, and pharmacokinetic properties of the individual drug.

Quantitative Comparison of Antibacterial Efficacy

A direct quantitative comparison of the in vitro antibacterial efficacy of **4-Sulfanilamidobenzoic acid** against other widely used sulfonamides is hampered by a lack of specific Minimum Inhibitory Concentration (MIC) data for the parent compound in the available literature. However, we can infer its potential activity by examining data from closely related compounds and established sulfonamides like sulfamethoxazole and sulfadiazine.



Compound	Target Organism	MIC (μg/mL)	Notes
Sulfadiazine	Multidrug-resistant Pseudomonas aeruginosa	64 - 128[1]	
Multidrug-resistant Staphylococcus aureus	64 - 128[1]		
Nano-sulfadiazine	Pseudomonas aeruginosa	16 - 32[1]	Nanoparticle formulation shows enhanced activity.
Staphylococcus aureus	32[1]		
Silver Sulfadiazine	Staphylococcus aureus	 180 - 360 (μmol/L)	
Escherichia coli	45 - 90 (μmol/L)		
Sulfonamide Derivatives (general)	Staphylococcus aureus	32 - 512	Wide range of activity depending on the specific derivative.
4-[(4- chlorophenyl)sulfonyl] benzoic acid derivative (Compound 4)	Staphylococcus aureus ATCC 6538	125	A derivative of a compound structurally related to 4-Sulfanilamidobenzoic acid.[1]
Bacillus subtilis ATCC 6683	125	[1]	

Note: Data for **4-Sulfanilamidobenzoic acid** is not available in the reviewed literature. The table presents data for other sulfonamides to provide a comparative context.

Experimental Protocols



The determination of Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro efficacy of an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a common technique used for MIC testing.

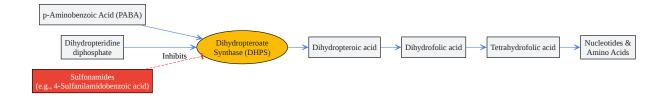
Broth Microdilution Method for MIC Determination

- Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).
- Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the sulfonamide compounds are prepared in CAMHB in a 96-well microtiter plate.
- Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
- Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
- Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mechanism of Action: The Folic Acid Synthesis Pathway

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. They are structurally similar to para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of DHPS, sulfonamides prevent the conversion of PABA to dihydropteroic acid, a precursor of folic acid. This disruption of folic acid synthesis ultimately inhibits the production of nucleotides and amino acids, leading to the cessation of bacterial growth.





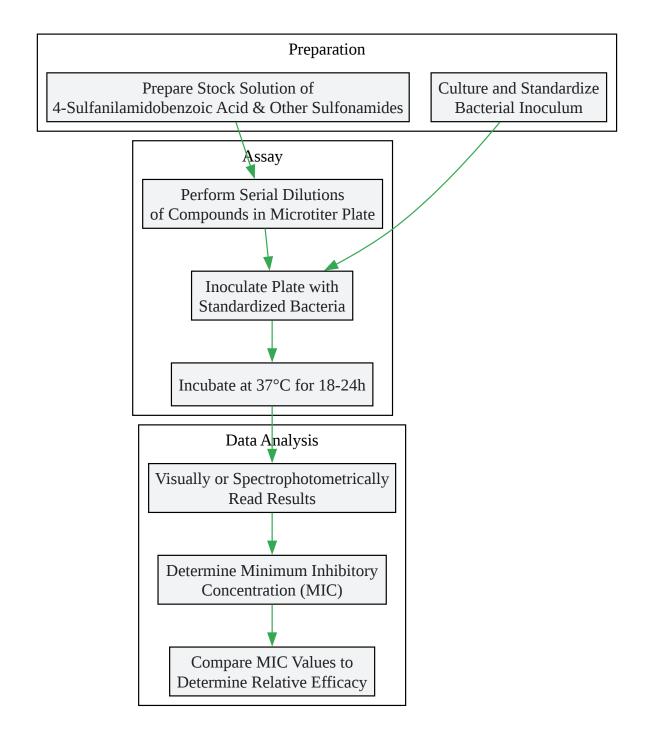
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Sulfonamide Inhibition of Folic Acid Synthesis

Experimental Workflow: Antimicrobial Susceptibility Testing

The process of determining the antibacterial efficacy of a compound like **4- Sulfanilamidobenzoic acid** involves a systematic workflow, from compound preparation to data analysis.





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References

- 1. mdpi.com [mdpi.com]
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